Cecropin-C -

Cecropin-C

Catalog Number: EVT-246404
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cecropin-C was first identified in the hemolymph of insects, where it plays a crucial role in innate immunity. It is synthesized in response to microbial infections and is known to disrupt the membranes of bacteria, leading to cell death. The peptide has been isolated from various insect species, indicating its evolutionary importance in host defense mechanisms against pathogens.

Classification

Cecropin-C belongs to the class of antimicrobial peptides (AMPs), which are small, positively charged peptides that can kill bacteria, fungi, and even some viruses. These peptides are characterized by their amphipathic nature, allowing them to interact with and disrupt lipid membranes.

Synthesis Analysis

Methods

The synthesis of Cecropin-C can be achieved through two primary methods: chemical synthesis and biosynthesis.

  1. Chemical Synthesis: This method typically involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain on a solid support.
  2. Biosynthesis: This involves the expression of cecropin genes in host cells such as Escherichia coli or yeast. The expression can be enhanced using various systems, including:
    • Affinity Tag Systems: Such as His-tagged proteins that facilitate purification.
    • Cell-Free Systems: Allowing for rapid synthesis without the need for living cells.

For instance, studies have demonstrated that using a self-assembling peptide system can yield high-purity Cecropin-C efficiently .

Technical Details

The expression protocols often involve optimizing conditions such as temperature, induction time, and the concentration of inducers like isopropyl β-D-1-thiogalactopyranoside (IPTG) to maximize yield and purity. Purification techniques commonly used include nickel affinity chromatography and reverse-phase high-performance liquid chromatography (HPLC) to isolate the active peptide from cell lysates or reaction mixtures .

Molecular Structure Analysis

Structure

Cecropin-C has a characteristic structure consisting of approximately 35 amino acids. Its molecular structure features an amphipathic alpha-helical conformation that is crucial for its antimicrobial activity. The hydrophobic face interacts with lipid bilayers while the hydrophilic face remains soluble in aqueous environments.

Data

The molecular formula of Cecropin-C is C34_{34}H58_{58}N6_{6}O6_{6}, with a molecular weight of approximately 670 Da. Structural studies using techniques such as circular dichroism spectroscopy have confirmed its helical nature in membrane-mimicking environments .

Chemical Reactions Analysis

Reactions

Cecropin-C primarily functions through interactions with bacterial membranes. The mechanism involves:

  1. Membrane Disruption: Cecropin-C binds to negatively charged bacterial membranes, leading to pore formation.
  2. Cell Lysis: This results in leakage of intracellular contents and eventual cell death.

Technical Details

Research indicates that the efficiency of Cecropin-C can be affected by factors such as pH and ionic strength, which influence its binding affinity and activity against different bacterial strains .

Mechanism of Action

Process

Cecropin-C exerts its antimicrobial effects through several key steps:

  1. Binding: The positively charged regions of Cecropin-C interact with negatively charged phospholipids on bacterial membranes.
  2. Insertion: The peptide inserts into the membrane due to its amphipathic properties.
  3. Pore Formation: This leads to the formation of pores or channels that disrupt membrane integrity.
  4. Cell Death: Ultimately, this results in osmotic imbalance and cell lysis.

Data

Studies show that Cecropin-C is effective against both Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentrations depending on the target organism .

Physical and Chemical Properties Analysis

Physical Properties

Cecropin-C is typically a white to off-white powder when lyophilized. It is soluble in water and exhibits stability across a range of temperatures but may degrade under extreme conditions.

Chemical Properties

  • Solubility: Highly soluble in aqueous solutions.
  • Stability: Sensitive to extreme pH levels and high temperatures.
  • Activity Range: Effective against a broad spectrum of microbes.

Relevant analyses indicate that Cecropin-C maintains its antimicrobial activity within physiological pH ranges but may lose efficacy under acidic or alkaline conditions .

Applications

Scientific Uses

Cecropin-C has significant potential applications in various fields:

  • Antibiotic Development: Due to its broad-spectrum activity, it serves as a model for developing new antibiotics against resistant strains.
  • Biotechnology: Used in genetic engineering for producing recombinant proteins.
  • Medical Research: Investigated for potential therapeutic applications in treating infections or enhancing immune responses.

Moreover, studies have explored its incorporation into nanomaterials for enhanced antibacterial properties, showcasing its versatility beyond traditional applications .

Evolutionary Origins and Phylogenetic Distribution of Cecropin-C

Taxonomic Discovery in Diptera and Glossinidae Lineages

Cecropin-C (CecC) was first molecularly characterized in Drosophila melanogaster through genomic sequencing efforts, where it resides within a tightly organized cecropin gene cluster on the X chromosome. This cluster comprises three functional genes (CecA1, CecA2, CecB) and two pseudogenes (Cecψ1, Cecψ2), with CecC positioned approximately 3-kb upstream of CecB [3] [6]. Unlike other cecropins in this model organism, CecC exhibits distinctive regulatory elements in its promoter region that confer differential responsiveness to immune challenges via Dorsal transcription factors rather than the canonical NF-κB pathway governing other cluster genes [6].

In disease-vector insects, comprehensive genomic analyses revealed that Anopheles gambiae possesses a cecropin family including CecC, with phylogenetic reconstruction indicating an ancestral origin preceding the radiation of Dipteran lineages. Notably, the Glossinidae (tsetse flies) exhibit conserved CecC orthologs across multiple species, as demonstrated through comparative genomic studies of Glossina morsitans, G. pallidipes, and G. fuscipes. These orthologs reside on sex-linked scaffolds showing evolutionary rate deceleration compared to autosomal genes, suggesting functional conservation under selective constraints [4]. The discovery pipeline for CecC homologs has been revolutionized by in-silico approaches leveraging transcriptomic resources like the 1000 Insect Transcriptome Evolution (1KITE) project. This enabled identification of CecC-like sequences through conserved molecular signatures, particularly in the C-terminal hydrophobic domain critical for membrane interaction [1] [6].

Table 1: Taxonomic Distribution of Characterized Cecropin-C Orthologs

Taxonomic GroupRepresentative SpeciesGenomic LocationRegulatory Features
DrosophilidaeDrosophila melanogasterX chromosome clusterDorsal-responsive promoter
CulicidaeAnopheles gambiaeChromosome XNF-κB binding sites
GlossinidaeGlossina morsitansSex-linked scaffoldConserved IMD pathway elements
MuscidaeMusca domesticaUndefined clusterMultiple duplication events

Comparative Genomic Analysis of Cecropin-C Across Insect Orders

CecC exhibits a phylogenetically restricted distribution, being predominantly documented in Holometabolous insects (Diptera, Lepidoptera, Coleoptera) while being conspicuously absent in basal insect lineages like Hemiptera and non-holometabolous orders. This distribution aligns with molecular clock estimates suggesting cecropins originated ~200 MYA after the divergence of Hymenoptera [1] [6]. Whole-genome comparisons reveal that CecC resides within rapidly evolving gene clusters displaying lineage-specific expansion patterns. For instance, the Drosophila melanogaster cecropin cluster spans ~7 kb containing four functional genes, whereas Musca domestica (housefly) exhibits an extraordinary expansion to 12 Cec genes, including multiple CecC paralogs resulting from recent duplications [6].

Synteny conservation analysis indicates that CecC maintains microsyntenic relationships with adjacent immune genes across Diptera. In Glossinidae, CecC co-localizes with genes encoding attacin-like proteins and lysozymes, forming an immune defense genomic island. This conserved architecture suggests coregulation under pathogen challenge. Notably, the Bombyx mori (lepidopteran) cecropin locus displays a different organizational paradigm, with 14 genes dispersed across chromosomes 8 and 19, lacking direct CecC orthology but sharing ancestral cis-regulatory motifs [6] [8].

Large-scale transcriptome screening across 105 insect species in the 1KITE dataset identified 108 cecropin genes, with phylogenetic reconstruction revealing three major evolutionary clades:

  • A Diptera-specific clade containing CecC orthologs
  • A Lepidoptera-Coleoptera shared clade
  • An ancestral dipteran-hemipteran grouping lacking CecC representatives [1]

Table 2: Genomic Features of Cecropin-C Across Insect Lineages

Order/SpeciesCluster OrganizationCecC Copy NumberPseudogene FractionEvolutionary Model
Diptera: D. melanogaster~7 kb X-linked cluster133% (2/6)Birth-and-death
Diptera: M. domesticaUndefined cluster38% (1/12)Tandem expansion
Lepidoptera: B. moriDispersed (Chr8/19)0*0%Divergent neofunctionalization
Coleoptera: T. castaneumAbsent0100% (pseudogenized)Gene loss
Glossina spp.Scaffold-based1MinimalPurifying selection

*B. mori possesses CecB/C/D subtypes but no direct CecC ortholog

Evolutionary Pressures Driving Cecropin-C Gene Duplication and Diversification

Cecropin genes evolve under a birth-and-death model where repeated gene duplication events generate functional diversity, followed by pseudogenization or loss of redundant copies. This dynamic process is evidenced by the presence of non-functional CecC-derived pseudogenes in Drosophila virilis and complete CecC loss in Tribolium castaneum (Coleoptera) [3] [6]. Molecular evolutionary analyses reveal that positive selection acts predominantly on residues within the amphipathic helix (positions 5-20) and the C-terminal hydrophobic domain of CecC. Specifically, solvent-exposed residues in the hinge region (e.g., Gly31, Asp36) show elevated dN/dS ratios (>1), indicating pathogen-driven selection for enhanced membrane interaction versatility against evolving microbial membranes [6] [8].

Pathogen coevolution exerts profound selective pressures on CecC diversification, as demonstrated by comparative studies of Glossina palpalis (riverine tsetse) versus Glossina morsitans (savannah-adapted). These species exhibit divergent CecC electrostatic potential distributions correlating with their distinct microbiome exposures. Experimental studies confirm that synthetic CecC analogs incorporating variations observed in natural populations display differential efficacy against Trypanosoma brucei – the parasite causing sleeping sickness transmitted by tsetse flies [4] [6].

Beyond sequence diversification, regulatory evolution shapes CecC functionality through:

  • Epigenetic modifications: Histone H3K27 acetylation marks in Glossina enhance CecC transcription upon immune challenge
  • Developmental reprogramming: Anopheles gambiae CecD (a CecC paralog) shows stage-specific elevation during larval-pupal transition
  • Pathogen-responsive elements: Co-option of transposable elements created novel transcription factor binding sites upstream of Drosophila CecC [2] [4] [6]

Functional studies demonstrate that duplicated CecC paralogs undergo subfunctionalization. For instance, Drosophila CecA1/A2 specialize against Gram-negative bacteria, while CecC shows broader activity including anti-fungal properties. Similarly, Bombyx mori cecropin B isoforms display differential potency, with BmCecB6 exhibiting 8-fold stronger activity against Pseudomonas aeruginosa than BmCecB1, correlating with divergent electrostatic profiles [8].

Table 3: Molecular Signatures Underlying Cecropin-C Functional Diversification

Evolutionary MechanismMolecular SignatureFunctional Consequence
Positive selectionElevated dN/dS in hinge region (Gly31, Asp36)Enhanced membrane insertion plasticity
Gene duplicationMusca domestica 12-gene cluster expansionSpecialization against diverse pathogens
Regulatory evolutionTransposable element-derived NF-κB sitesTissue-specific immune induction
Electrostatic selectionIncreased net charge (+5 to +8) in GlossinaImproved anti-parasitic activity
Hydrophobic core variationVal17Ile substitution in AnophelesAltered hemolytic threshold

Properties

Product Name

Cecropin-C

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